1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
Description
BenchChem offers high-quality 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25-18(7-10-24-25)16-11-15(12-22-14-16)13-23-20(26)21(8-9-21)17-5-3-4-6-19(17)27-2/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKDFSLMBJVBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as the underlying mechanisms of action.
Antibacterial Activity
Recent studies have demonstrated that compounds structurally similar to 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide exhibit significant antibacterial properties. For instance, a related pyrazole-based compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 22.4 to 30.0 µg/mL .
The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or interference with protein synthesis, leading to cell death.
Antifungal Activity
In vitro studies indicate that certain derivatives of pyrazole exhibit antifungal activity, particularly against Candida albicans and Aspergillus niger. Although specific data on the target compound is limited, related compounds have shown promising results in inhibiting fungal growth .
Anticancer Properties
Preliminary investigations into the anticancer potential of pyrazole derivatives suggest that they may inhibit tumor growth through multiple pathways, including induction of apoptosis and cell cycle arrest. For example, compounds similar to 1-(2-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide have been reported to modulate signaling pathways involved in cancer cell proliferation .
Case Studies
A study conducted on a series of pyrazole derivatives highlighted their biological activities:
| Compound Name | Target Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | E. coli | 25.0 | Effective |
| Compound B | S. aureus | 22.4 | Effective |
| Compound C | C. albicans | 30.0 | Moderate |
These findings underscore the potential for further exploration and optimization of similar compounds for therapeutic applications.
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with bacterial proteins. For instance, binding affinity calculations suggest that these compounds can effectively bind to active sites of enzymes critical for bacterial survival, such as β-lactamases .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis requires careful planning due to the compound’s structural complexity:
- Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith conditions) or [2+1] cycloaddition strategies to avoid ring strain .
- Pyrazole-Pyridine Linkage : Optimize Suzuki-Miyaura coupling for the pyridinylmethyl-pyrazole moiety, ensuring regioselectivity and minimizing by-products .
- Carboxamide Bond : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopropanecarboxylic acid and the pyridinylmethylamine precursor .
- Protecting Groups : Protect reactive sites (e.g., methoxy groups) during synthesis to prevent undesired side reactions .
Basic: How can researchers address low yields during the cyclopropane ring formation?
Answer:
Low yields often stem from steric hindrance or improper reaction conditions:
- Catalyst Optimization : Test Pd/Cu or Rh-based catalysts for cyclopropanation efficiency .
- Temperature Control : Maintain sub-0°C conditions during ring closure to stabilize intermediates .
- Solvent Selection : Use dichloromethane or THF to enhance solubility of aromatic precursors .
Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound?
Answer:
- X-ray Crystallography : Resolve stereochemical uncertainties in the cyclopropane and pyrazole rings .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of the methoxyphenyl and pyridinylmethyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Advanced: How can computational methods predict biological activity?
Answer:
- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina, focusing on the pyrazole and pyridine motifs as pharmacophores .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of the cyclopropane ring under physiological conditions (e.g., aqueous environments) .
Advanced: How should researchers analyze conflicting data in SAR studies?
Answer:
- Controlled Variant Synthesis : Prepare analogs with systematic substitutions (e.g., methoxy → ethoxy) to isolate structural contributions .
- Dose-Response Curves : Compare IC50 values across analogs to identify potency outliers .
- Meta-Analysis : Cross-reference data with PubChem bioassay datasets to validate trends .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate carboxamide by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>98% by HPLC) .
- Prep-HPLC : Apply C18 columns with acetonitrile/water mobile phases for challenging polar impurities .
Advanced: How can stability studies inform formulation development?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH (1–13) to identify degradation pathways .
- HPLC-MS Monitoring : Track hydrolysis of the carboxamide bond or oxidation of the pyridine ring .
- Excipient Screening : Test cyclodextrins or PEGs to enhance solubility and shelf life .
Advanced: What strategies mitigate toxicity risks in preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
